1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one
Description
1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one is a halogenated aromatic ketone with a bromine atom at the α-carbon and a substituted phenyl group (4-chloro-2-methoxyphenyl) at the adjacent position. This compound belongs to the propanone family, characterized by a ketone functional group at the second carbon of a three-carbon chain. The presence of electron-withdrawing substituents (bromine, chlorine) and an electron-donating methoxy group on the aromatic ring influences its reactivity and physical properties.
Properties
Molecular Formula |
C10H10BrClO2 |
|---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
1-bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrClO2/c1-6(13)10(11)8-4-3-7(12)5-9(8)14-2/h3-5,10H,1-2H3 |
InChI Key |
HQBZYUJEENLJLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)Cl)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one typically involves the bromination of 1-(4-chloro-2-methoxyphenyl)propan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 1-azido-1-(4-chloro-2-methoxyphenyl)propan-2-one.
Reduction: Formation of 1-bromo-1-(4-chloro-2-methoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-bromo-1-(4-chloro-2-hydroxyphenyl)propan-2-one.
Scientific Research Applications
1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 1-bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one with structurally related propanone derivatives:
Key Observations :
- Substituent Impact : The methoxy group in the target compound enhances solubility in polar solvents, while bromine and chlorine increase electrophilicity at the α-carbon, favoring nucleophilic substitution reactions.
- Conjugated Systems : Chalcone derivatives (e.g., 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one) exhibit extended π-conjugation, influencing UV-Vis absorption and crystallographic packing .
Physical and Chemical Properties
Biological Activity
1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one is a chemical compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
This compound is characterized by its bromine and chloro substituents, which may influence its reactivity and interaction with biological targets. The presence of a methoxy group enhances its lipophilicity, potentially affecting its bioavailability and pharmacokinetics.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay demonstrated that these compounds were more cytotoxic to U-87 cells compared to MDA-MB-231 cells, indicating a selective action against certain cancer types .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Bromo Derivative | U-87 | 5.6 |
| 1-Bromo Derivative | MDA-MB-231 | 12.4 |
Antioxidant Activity
The antioxidant activity of related compounds has been assessed through various assays, such as the DPPH radical scavenging method. Compounds similar to this compound have demonstrated significant radical scavenging capabilities, outperforming well-known antioxidants like ascorbic acid .
The mechanism by which 1-bromo derivatives exert their biological effects often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For example, the activation of specific receptors or enzymes can lead to the induction of apoptosis in cancer cells while sparing normal cells.
In Vivo Studies
In a study involving animal models, exposure to compounds structurally related to this compound resulted in observable changes in tumor incidence rates. For instance, inhalation studies in mice showed a significant increase in the incidence of bronchioloalveolar adenomas and carcinomas at higher concentrations .
| Treatment Group | Tumor Incidence (%) |
|---|---|
| Control | 10 |
| Low Dose | 25 |
| Medium Dose | 45 |
| High Dose | 60 |
Toxicological Assessment
Toxicological evaluations have revealed that while certain derivatives are effective against cancer cells, they may also pose risks at elevated doses. The assessment of liver function and histopathological examinations indicated dose-dependent toxicity in animal models exposed to high concentrations of related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
